

# Application Note: Acotiamide Impurity 9 as a Reference Material for Analysis

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## Compound of Interest

Compound Name: Acotiamide Impurity 9

CAS No.: 948053-83-6

Cat. No.: B602143

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## Executive Summary

In the development of Acotiamide Hydrochloride Hydrate, a novel gastroprokinetic agent used for functional dyspepsia, the control of related substances is critical for regulatory compliance (ICH Q3A/Q3B). **Acotiamide Impurity 9** (Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide) is a specific process impurity arising from raw material contamination.

Unlike degradation products formed via hydrolysis or oxidation, Impurity 9 is a synthetic byproduct generated when ethylenediamine (a common impurity in the starting material N,N-diisopropylethylenediamine) reacts with the thiazole intermediate. Its structural similarity to the active pharmaceutical ingredient (API) necessitates a high-resolution HPLC method for accurate quantification.

## Chemical Characterization & Origin

### Identity

- Common Name: **Acotiamide Impurity 9** (Vendor Designation)
- Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide[1]
- CAS Number: 948053-83-6[2][1][3][4][5][6]
- Molecular Formula: C<sub>6</sub>H<sub>10</sub>N<sub>4</sub>OS

- Molecular Weight: 186.23 g/mol [1][4][6]
- Structural Relationship: It is the bis-desisopropyl analog of the Acotiamide thiazole side chain. It lacks the bulky isopropyl groups present on the terminal amine of the API.

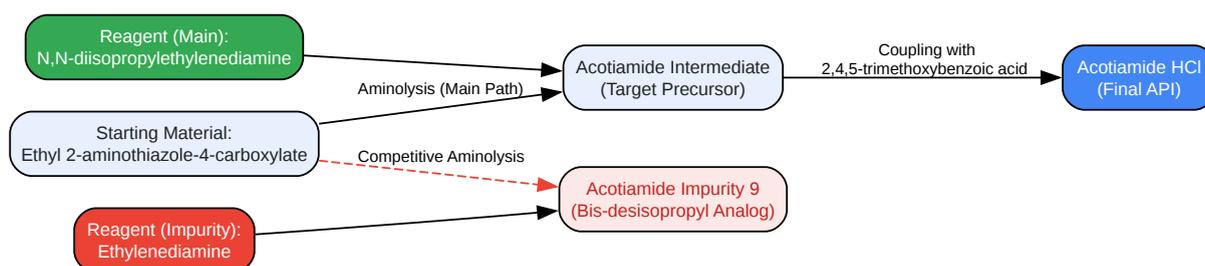
## Mechanism of Formation

Acotiamide is typically synthesized by coupling Ethyl 2-aminothiazole-4-carboxylate with N,N-diisopropylethylenediamine to form the intermediate amide side chain.

- The Flaw: Commercial grade N,N-diisopropylethylenediamine may contain trace amounts of ethylenediamine (unalkylated precursor).
- The Reaction: The highly nucleophilic primary amines of ethylenediamine react competitively with the thiazole ester, forming Impurity 9.

## Synthesis Pathway Diagram

The following diagram illustrates the competitive reaction pathway leading to the formation of Impurity 9.[7]



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Figure 1: Competitive synthesis pathway showing the origin of Impurity 9 from ethylenediamine contamination.

## Analytical Protocol: HPLC Determination

This protocol is designed to separate Impurity 9 (highly polar) from Acotiamide (moderately hydrophobic) and other lipophilic impurities.

## Method Principle

Impurity 9 is significantly more polar than Acotiamide due to the absence of the two hydrophobic isopropyl groups. Therefore, it will elute early in Reverse Phase Chromatography (RP-HPLC). A gradient method or a carefully tuned isocratic method with ion-pairing or pH control is required to retain it sufficiently.

## Chromatographic Conditions

| Parameter      | Specification  | Rationale  |
|----------------|--|--|
| Column         | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent  | Base Deactivated Silica (BDS) reduces tailing for basic amine compounds.           |
| Mobile Phase A | Phosphate Buffer (pH 4.5) or Ammonium Acetate (20mM) | pH 4.5 ensures the amine is ionized, improving peak shape.                         |
| Mobile Phase B | Methanol : Acetonitrile (50:50)                      | Organic modifier to elute the main API.  |
| Flow Rate      | 1.0 mL/min   | Standard flow for 4.6mm ID columns.[8]   |
| Detection      | UV at 280 nm (or PDA 200-400 nm)                     | Acotiamide absorption max; Impurity 9 also absorbs in this region (thiazole ring). |
| Column Temp    | 40°C   | Improves mass transfer and peak sharpness.   |
| Injection Vol  | 20 µL  | Sufficient sensitivity for trace analysis.   |
| Run Time       | ~25 minutes  | Impurity 9 elutes early (~3-5 min); API elutes later (~8-12 min).                  |

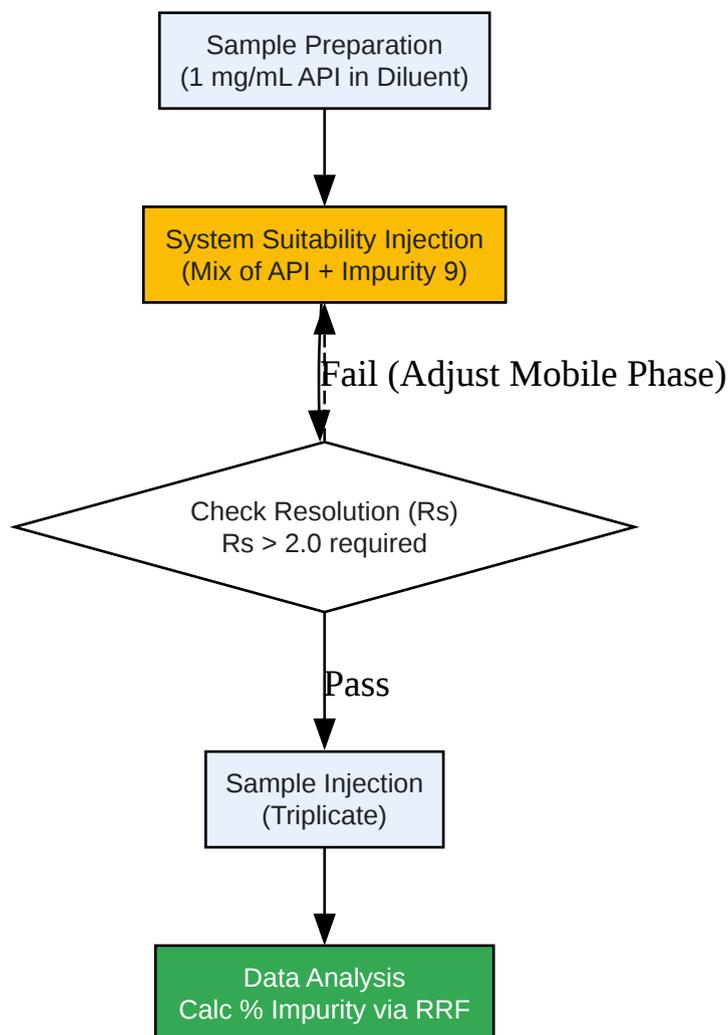
## Reagent Preparation

- Buffer Solution (pH 4.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ) in 1000 mL water. Adjust pH to 4.5 with dilute Orthophosphoric acid. Filter through 0.45  $\mu\text{m}$  membrane.
- Diluent: Mobile Phase A : Methanol (50:50 v/v).

## Standard Preparation

- Impurity 9 Stock: Accurately weigh 5 mg of **Acotiamide Impurity 9** Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100  $\mu\text{g}/\text{mL}$ ).
- System Suitability Solution: Prepare a solution containing 100  $\mu\text{g}/\text{mL}$  of Acotiamide API and 1.0  $\mu\text{g}/\text{mL}$  of Impurity 9.

## Experimental Workflow



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Figure 2: Analytical workflow for the quantification of Impurity 9.

## System Suitability & Calculation Acceptance Criteria

- Resolution (Rs): The resolution between Impurity 9 (Early eluting) and Acotiamide (Late eluting) is typically  $> 5.0$  due to the large polarity difference. Ensure Impurity 9 is resolved from the solvent front (Retention Factor ).
- Tailing Factor: NMT 2.0 for both peaks.

- Precision: %RSD of peak area for 6 replicate injections of standard < 2.0%.

## Relative Response Factor (RRF)

Since Impurity 9 lacks the dimethoxy-benzoyl moiety (if analyzing the intermediate) or has a different molar absorptivity than the full API, an RRF must be established.

- Estimated RRF: ~0.4 - 0.6 (The thiazole ring contributes to UV absorbance, but the benzoyl group in the API contributes significantly more).
- Calculation:

(Where

is Area,

is Concentration).

## Handling and Storage

- Storage: Store Impurity 9 Reference Standard at 2-8°C under inert atmosphere (Argon/Nitrogen). It contains primary amines which may be sensitive to oxidation or carbamate formation with atmospheric CO<sub>2</sub>.
- Stability: Stable in solution (Methanol/Water) for 24 hours. For longer storage, freeze at -20°C.

## References

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